

Methyl 4-bromo-3-formylbenzoate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: **Methyl 4-bromo-3-formylbenzoate**

Cat. No.: **B1322973**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Methyl 4-bromo-3-formylbenzoate**, a key intermediate in various synthetic pathways. Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and materials science. This document outlines the predicted physicochemical properties, detailed experimental protocols for determining solubility and stability, and potential degradation pathways.

Physicochemical Properties

Methyl 4-bromo-3-formylbenzoate is a solid at room temperature.^[1] Key computed and physical properties are summarized in the table below. These values are essential for predicting its behavior in various solvent systems and under different experimental conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrO ₃	ChemScene[2]
Molecular Weight	243.05 g/mol	PubChem[3]
Physical Form	Solid	Sigma-Aldrich
Computed XLogP3	1.9	PubChem[3]
Topological Polar Surface Area	43.4 Å ²	PubChem[3]
Hydrogen Bond Donors	0	PubChem[3]
Hydrogen Bond Acceptors	3	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Storage Temperature	2-8°C, under inert atmosphere	Sigma-Aldrich, Achmem[4]

Solubility Profile

The solubility of an organic compound is dictated by its structural features and the principle of "like dissolves like".^[5] The computed LogP value of 1.9 suggests that **Methyl 4-bromo-3-formylbenzoate** is moderately lipophilic and will likely exhibit good solubility in many organic solvents, but limited solubility in water.^{[1][3]}

Predicted Solubility

Based on its structure—an aromatic ester with a polar aldehyde group—the following solubility characteristics can be anticipated:

- High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in chlorinated solvents like dichloromethane (DCM).
- Moderate Solubility: In alcohols such as methanol and ethanol.
- Low Solubility: In non-polar solvents like hexane.

- Poor Solubility: In aqueous solutions. The presence of polar functional groups may allow for slight water solubility, but the overall hydrophobic nature of the benzene ring will limit it.

Experimental Protocol for Solubility Determination

A standard procedure for quantitatively determining the solubility of **Methyl 4-bromo-3-formylbenzoate** in various solvents is outlined below.^{[5][6]}

Objective: To determine the concentration of a saturated solution of **Methyl 4-bromo-3-formylbenzoate** in a given solvent at a specific temperature.

Materials:

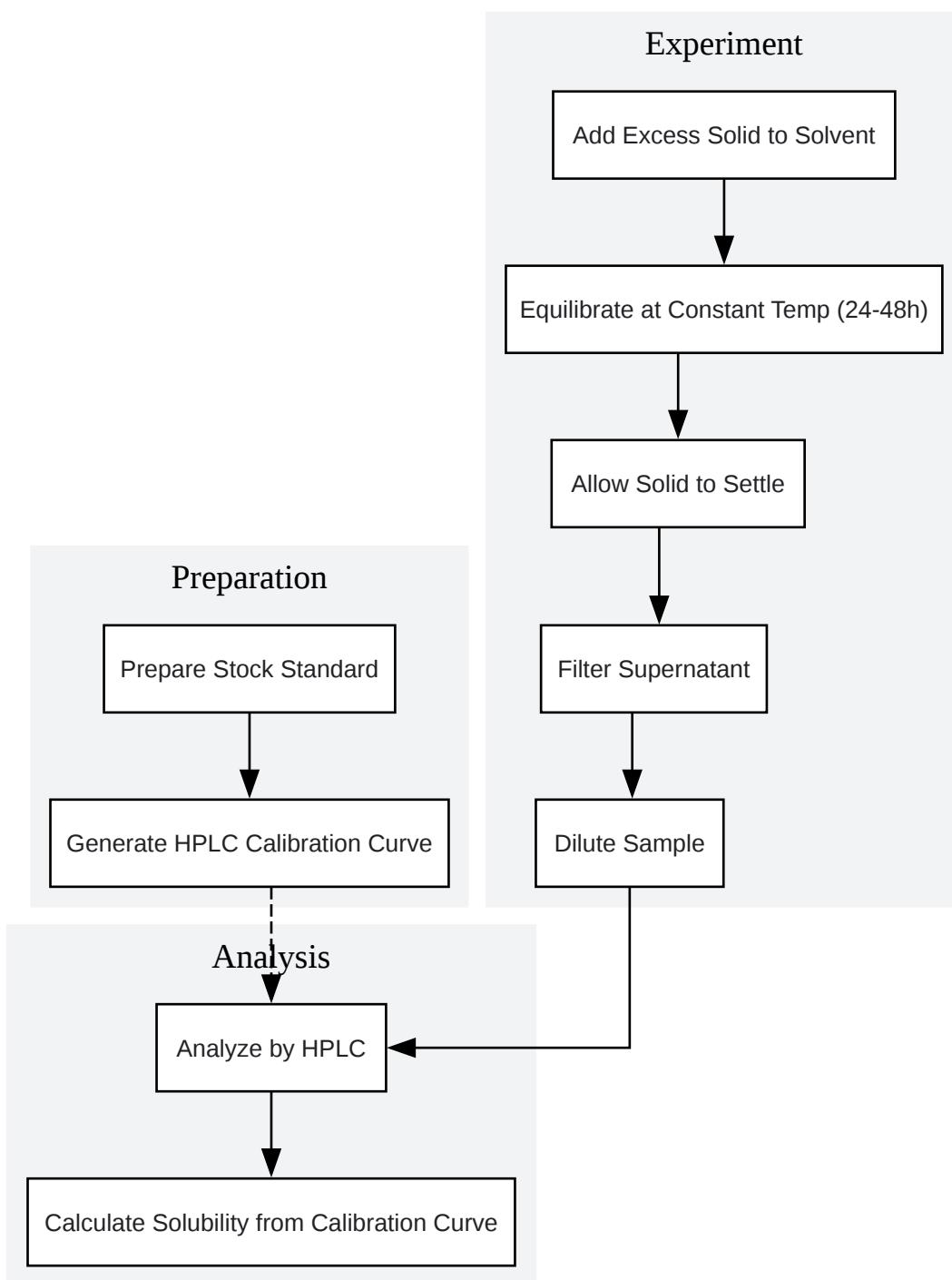
- **Methyl 4-bromo-3-formylbenzoate**
- A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, ethyl acetate)
- Scintillation vials or test tubes
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm)

Procedure:

- Preparation of Stock Standard: Prepare a stock solution of known concentration of **Methyl 4-bromo-3-formylbenzoate** in a solvent in which it is freely soluble (e.g., acetonitrile).
- Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock standard and analyzing them by HPLC. Plot the peak area against concentration.

- Equilibration: Add an excess amount of solid **Methyl 4-bromo-3-formylbenzoate** to a known volume of the test solvent in a vial.
- Saturation: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid.
- Dilution: Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
- HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.
- Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

The workflow for this experimental protocol is visualized below.



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Solubility Determination Workflow

Stability Profile

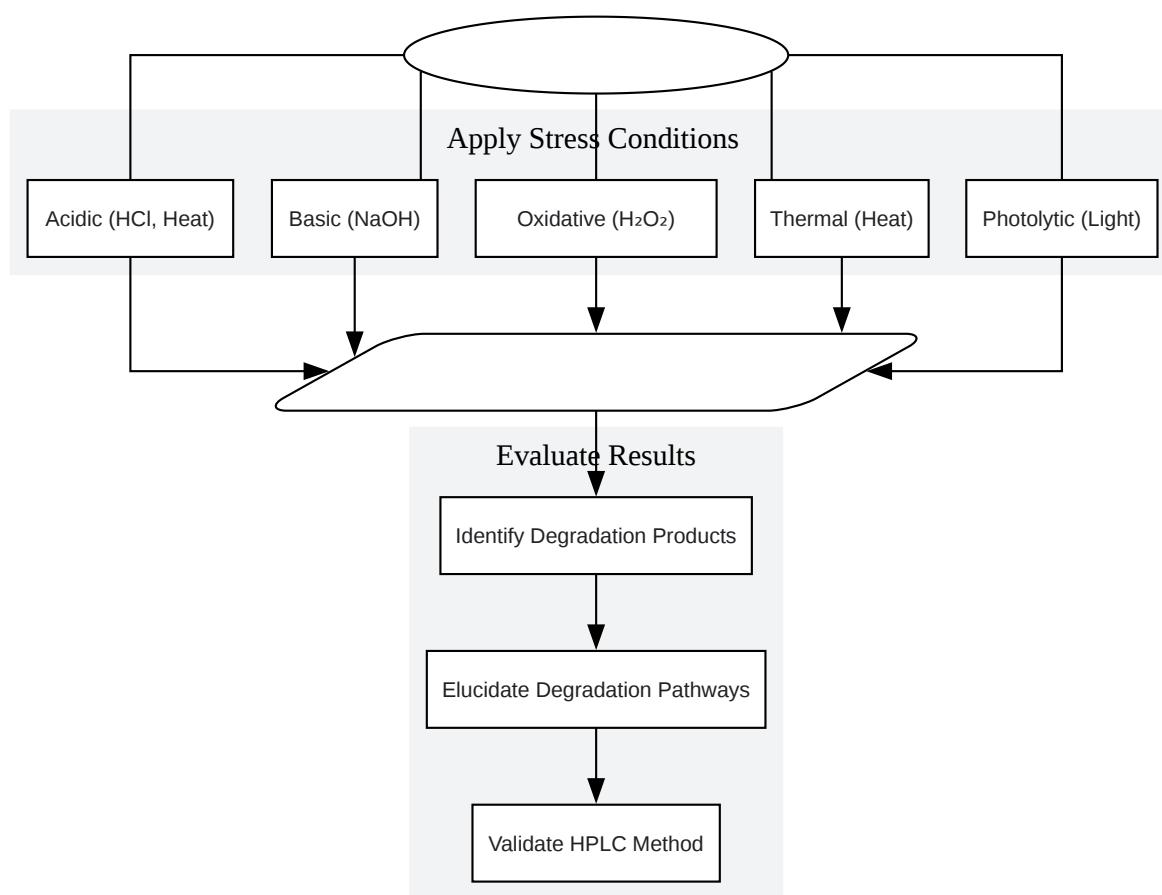
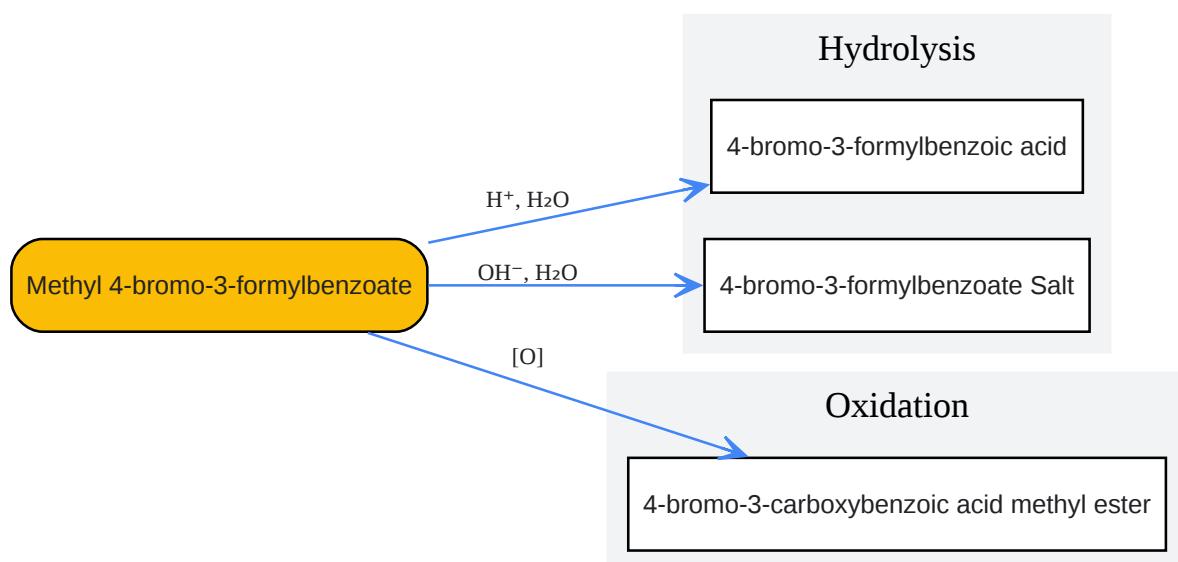
The stability of **Methyl 4-bromo-3-formylbenzoate** is influenced by its two primary functional groups: the methyl ester and the aromatic aldehyde. Both groups are susceptible to degradation under certain conditions. Supplier recommendations for refrigerated storage under an inert atmosphere suggest that the compound may be sensitive to temperature and/or oxidation.[1][4]

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a molecule.[7][8] The primary anticipated degradation pathways for **Methyl 4-bromo-3-formylbenzoate** are:

- Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[2][9]
 - Acidic Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 4-bromo-3-formylbenzoic acid and methanol. This reaction is typically reversible.
 - Basic Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt (4-bromo-3-formylbenzoate) and methanol.[10]
- Oxidation: The aldehyde group is prone to oxidation, which can convert it to a carboxylic acid. This would result in the formation of 4-bromo-3-carboxybenzoic acid methyl ester.
- Photodegradation: Aromatic aldehydes and compounds with bromine substituents can be sensitive to light, particularly UV radiation.[11] Photolytic degradation can lead to complex reaction pathways, including radical reactions.
- Thermal Degradation: At elevated temperatures, bromo-substituted aromatic compounds can undergo decomposition.[12][13] The C-Br bond may be susceptible to cleavage.

The predicted major degradation pathways are illustrated below.



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